molecular formula C9H9N B110456 3,4-ジヒドロイソキノリン CAS No. 3230-65-7

3,4-ジヒドロイソキノリン

カタログ番号 B110456
CAS番号: 3230-65-7
分子量: 131.17 g/mol
InChIキー: NKSZCPBUWGZONP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dihydroisoquinoline (3,4-DIQ) is an organic compound with a cyclic structure composed of seven atoms of carbon and nitrogen. It is an important intermediate in the synthesis of a variety of heterocyclic compounds and pharmaceuticals, and has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

電気合成と水素生成

3,4-ジヒドロイソキノリン(DHIQ): は、水素生成を伴う電気合成プロセスで使用されてきました。 研究によると、三次元中空CoNiベースのマイクロアレイ電極触媒を使用すると、DHIQの高度に選択的な電気合成が可能になることが示されています . このプロセスは、付加価値製品を生み出すだけでなく、クリーンエネルギー源である水素も生成します。 Coで調節された電子環境は、テトラヒドロイソキノリンの非直接電気酸化プロセス中のDHIQの選択性を高めるために重要です .

フリーラジカルスカベンジング

DHIQ誘導体は合成され、フリーラジカルスカベンジング活性が試験されています。 これらの化合物は、DPPH、ABTS、スーパーオキシドアニオンラジカル、一酸化窒素ラジカルアッセイなどのさまざまなアッセイを使用して評価されています . これらの誘導体のラジカルスカベンジング能力は、酸化ストレス関連の疾患における潜在的な治療用途を示唆しています .

酵素阻害

3,4-ジヒドロイソキノリンの誘導体は、D-アミノ酸オキシダーゼ(DAAO)アセチルコリンエステラーゼ(AChE)ブチリルコリンエステラーゼ(BuChE)などの酵素に対して阻害活性を示すことが示されています . これらの酵素は、さまざまな生理学的プロセスに関与しており、その阻害は、アルツハイマー病やその他の神経変性疾患などの状態の治療に有益となる可能性があります .

抗痙攣活性

ヘテロサイクル誘導体を含む3,4-ジヒドロイソキノリンの新規シリーズが合成され、抗痙攣活性が評価されました。 それらは、最大電気ショック(MES)およびペンチレンテトラゾール(PTZ)誘発発作試験を使用して試験されています . これらの研究の結果は、てんかんやその他の発作関連障害の新しい治療法の開発に貢献する可能性があります .

製薬業界の関心

3,4-ジヒドロイソキノリン誘導体は、そのさまざまな生物学的特性により、製薬業界の関心を集めています。 それらは、抗転移、抗炎症、鎮痛、抗不整脈、抗凝集、降圧、抗菌などの活性を示すことが報告されています . これらの特性により、それらは新しい薬の開発のための貴重な候補となります。

触媒作用

DHIQの独特の電子特性により、特に分子の選択的活性化または変換を必要とする反応で、触媒作用に使用できる候補となっています。 <a data-citationid="079cdfb3-559a-444f-e994-a8d3cf74a78b-37-group" h="ID=SERP,5015.1"

作用機序

Target of Action

3,4-Dihydroisoquinoline is a bioactive compound that has been found to target several biological entities. It has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase AKR1C3 , a key enzyme involved in both breast and prostate cancer . Additionally, it has shown antioomycete activity against the phytopathogen Pythium recalcitrans , suggesting its potential use in plant disease management.

Mode of Action

The mode of action of 3,4-Dihydroisoquinoline involves its interaction with its targets leading to significant changes. For instance, in the case of Pythium recalcitrans, the compound disrupts the biological membrane systems of the pathogen . In the context of AKR1C3 inhibition, the compound binds in an adjacent hydrophobic pocket of the enzyme .

Biochemical Pathways

The biochemical pathways affected by 3,4-Dihydroisoquinoline are primarily related to its targets. In the case of AKR1C3, the inhibition of this enzyme can affect the steroid hormone biosynthesis pathway, which plays a crucial role in the progression of hormone-dependent cancers . The disruption of the biological membrane systems of Pythium recalcitrans affects the pathogen’s survival and growth .

Pharmacokinetics

For instance, the introduction of substituents at the 3-position of 3,4-dihydroisoquinoline derivatives generally improves their biostability . This suggests that such modifications could enhance the compound’s absorption and distribution, while reducing its metabolism and excretion, thereby improving its bioavailability.

Result of Action

The result of 3,4-Dihydroisoquinoline’s action is primarily observed at the molecular and cellular levels. In the case of Pythium recalcitrans, the compound’s action leads to the disruption of the pathogen’s biological membrane systems, thereby inhibiting its growth . In the context of AKR1C3 inhibition, the compound’s action could potentially suppress the progression of hormone-dependent cancers .

Action Environment

The action of 3,4-Dihydroisoquinoline can be influenced by various environmental factors. For instance, the compound’s electrosynthesis, which involves the indirect electrooxidation process of tetrahydroisoquinoline, is significantly boosted in a Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals and their redox states .

将来の方向性

Research on 3,4-Dihydroisoquinoline and its derivatives continues to be a promising area in medicinal chemistry. For instance, new derivatives of 3,4-Dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant activity . Furthermore, the electrosynthesis of 3,4-Dihydroisoquinoline has been explored, demonstrating the potential for obtaining both value-added products and hydrogen .

特性

IUPAC Name

3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZCPBUWGZONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186037
Record name G 1616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3230-65-7
Record name 3,4-Dihydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name G 1616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name G 1616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

9.4 ml of 1,2,3,4-tetrahydroisoquinoline are dissolved in 200 ml of DCM and 14.7 g of NBS are gradually added. The mixture is left stirring at RT, cooling slightly in order to maintain a temperature of less than 40° C. for 30 minutes, after which 50 ml of 10N NaOH are added and the mixture is left stirring for 1 hour at RT. The organic phase is separated out after settling of the phases has taken place and is washed with 100 ml of water and then twice with 100 ml of 4N HCl. The aqueous phases are washed with DCM and then brought to pH=9 by addition of concentrated NH4OH. This mixture is extracted with DCM, dried over Na2SO4 and evaporated to dryness. The oil obtained is distilled off. 7.16 g of the expected compound are obtained, b.p.=50-54° C. at 0.05 mbar.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask equipped with stir bar, reflux condenser, and an addition funnel is charged with phosphorus pentoxide (7.07 g) and polyphosphoric acid in a 10.5:1 weight ratio. The mixture is stirred and heated at approximately 180° C. for about 1 hour, then cooled to approximately 150° C. The cooled, crude phenethylformamide prepared as described above is added dropwise to this mixture. On complete addition the reaction is heated and stirred at approximately 170° C. overnight. The mixture is cooled to room temperature and diluted with water (300 mL), washed with diethyl ether (150 mL) and cooled in an acetone/dry ice bath while the pH is adjusted to 9 with saturated potassium hydroxide. The aqueous solution is extracted with ether (3×150 mL) and the pooled organics are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield an oil that is further purified via Kugelrohr distillation (70° C., 1 mm Hg) to give the compound of formula 2.
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 5000 ml, 3-neck round-bottom flask equipped with a mechanical stirrer is placed 1,2,3,4-tetrahydroisoquinoline (1) (25.005 g) and methylene chloride (750 ml). A solution of potassium persulfate (71.376 g) and sodium hydroxide (18.0456 g) in deionized water (1650 ml) is added. While vigorously stirring the biphasic mixture, a solution of nickel sulfate hexahydrate (0.6499 g) in deionized water (75 ml) is added dropwise to the mixture. The reaction is allowed to stir overnight at room temperature. The biphasic mixture is vacuum filtered through Celite, the phases separated and the water layer extracted (3×300 ml) with methylene chloride. The organics are combined, dried with MgSO4 and reduced by rotary evaporation to a thick, dark brown oil. The desired product is isolated from the oil by Kugelrohr distillation (0.1 mm Hg, 75° C.). The preparation is represented by the following reaction: ##STR26##
Quantity
25.005 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
71.376 g
Type
reactant
Reaction Step Three
Quantity
18.0456 g
Type
reactant
Reaction Step Three
Name
Quantity
1650 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0.6499 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 26.67 g (0.2 mol) of 1,2,3,4-tetrahydroisoquinoline in methylene chloride (300 ml) was added N-bromosuccinimide (39.2 g) under ice-cooling over 20 minutes. After stirring for 40 minutes, 30% sodium hydroxide aqueous solution (130 ml) was added to the reaction mixture. The organic layer was washed with water, extracted with 10% hydrochloric acid (200 ml), and the aqueous layer was washed with methylene chloride. The aqueous layer was basified with an aqueous ammonia, extracted with methylene chloride. The extract was dried over magnesium sulfate and then evaporated. The resulting residue was distilled (about 16 mm-Hg, 120 degrees), to give 21.5 g of the title compound as an oil.
Quantity
26.67 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroisoquinoline
Reactant of Route 2
3,4-Dihydroisoquinoline
Reactant of Route 3
3,4-Dihydroisoquinoline
Reactant of Route 4
3,4-Dihydroisoquinoline
Reactant of Route 5
3,4-Dihydroisoquinoline
Reactant of Route 6
3,4-Dihydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。